Molecular Weight Shift as a Direct Indicator of 5-Bromo Substitution vs. Unsubstituted Analog
The target compound (C₁₁H₁₈BrNO₂) has a molecular weight of 276.17 g/mol, which is 78.89 g/mol higher than that of its direct unsubstituted analog tert-butyl 2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (C₁₁H₁₉NO₂, MW = 197.27 g/mol) . This mass increment corresponds to the replacement of a hydrogen at the 5-position with bromine (ΔMW = 78.92 g/mol; Br ≈ 79.90 vs. H ≈ 1.008), confirming the structural identity and serving as a quick-look QC parameter that distinguishes the two compounds in mass-based analytical workflows.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 276.17 g/mol (C₁₁H₁₈BrNO₂) |
| Comparator Or Baseline | tert-Butyl 2-methyl-3,4-dihydropyridine-1(2H)-carboxylate (CAS 1257080-98-0): 197.27 g/mol (C₁₁H₁₉NO₂) |
| Quantified Difference | ΔMW = +78.89 g/mol (+40.0%) |
| Conditions | Calculated from molecular formula; vendor-supplied data |
Why This Matters
Procurement of the wrong analog (1257080-98-0) would deliver a compound 40% lighter, lacking the bromine necessary for planned cross-coupling reactions, and would be undetectable if only nominal identity checks are performed.
